X-alpha-Gal

概要

説明

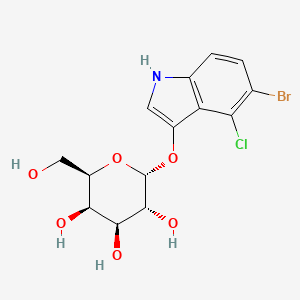

5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシド: 1964年にジェローム・ホルウィッツと共同研究者によって合成されました 。この化合物は、α-ガラクトシダーゼの存在を検出するために分子生物学でよく使用されます。α-ガラクトシダーゼはα-ガラクトシドを加水分解します。

準備方法

合成経路と反応条件: : 5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドの合成は、特定の条件下で5-ブロモ-4-クロロ-3-インドリルとα-D-ガラクトピラノシドを反応させることから始まります。 反応は通常、ジメチルホルムアミド(DMF)などの溶媒を必要とし、低温で行われます。これは化合物の安定性を確保するためです .

工業生産方法: : 工業規模では、5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドは、インドール誘導体とガラクトースを大型反応器で組み合わせることで製造されます。反応は、目的の温度とpHレベルを維持するために注意深く監視されます。 最終製品は、クロマトグラフィー技術を用いて精製され、高純度と高収率が確保されます .

化学反応の分析

反応の種類: : 5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドは、主にα-ガラクトシダーゼによって触媒される加水分解反応を受けます。 この加水分解により、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールが生成されます .

一般的な試薬と条件: : 5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドの加水分解には、α-ガラクトシダーゼの存在が必要であり、通常は中性pHの緩衝溶液中で行われます。 反応は、フェリシアン化カリウムとフェロシアン化カリウムを加えることで促進できます。これらの試薬は、反応生成物の可視化に役立ちます .

主な生成物: : 加水分解反応の主な生成物は、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールです。 後者の化合物は、自発的に二量化し、酸化されて5,5’-ジブロモ-4,4’-ジクロロインジゴを形成します。これは、強い青色の生成物です .

科学的研究の応用

X-alpha-Gal, a chromogenic substrate, is primarily used in scientific research to detect α-galactosidase activity, particularly in yeast two-hybrid systems . It facilitates the visualization of protein interactions and the study of related immunological responses .

Scientific Research Applications

Yeast Two-Hybrid Assays:

- Usage this compound serves as a substrate for yeast galactosidase (MEL1) in GAL4-based yeast two-hybrid assays, enabling direct detection of protein interactions on agar plates .

- Mechanism The MEL1 gene, regulated by GAL4, encodes α-galactosidase, which hydrolyzes colorless this compound into a blue end product .

- Visualization Yeast colonies expressing α-galactosidase in response to positive two-hybrid interactions turn blue when grown on media containing this compound, allowing for easy visual confirmation of protein interactions without requiring cell lysis .

Alpha-Gal Syndrome (AGS) Research:

- Understanding Immune Responses α-Gal is relevant in the study of immune responses, particularly in the context of the α-Gal syndrome (AGS), a food allergy related to red meat and mammal products .

- Mechanism of AGS AGS involves IgE antibodies directed against α-Gal, leading to allergic reactions .

- Tick-Related Disease Research aims to identify tick proteins involved in the production of anti-α-Gal IgE antibodies, crucial for improving AGS diagnosis and developing interventions .

- Further Research Future studies should focus on immune mechanisms and molecules behind AGS, including the relationship between tick species and AGS .

Allergy and Pathogen Protection Studies:

- Immune Response Model Immunity to α-Gal offers a model to study how antibodies to α-Gal might promote allergy or protection against pathogen infection and transmission by vectors .

- Blood Type Influence Individuals with blood type B produce fewer anti-α-Gal IgE antibodies, suggesting tolerance to α-Gal, which is similar to blood group B antigen .

- Infectious Disease Control Developing the anti-α-Gal IgM and IgG antibody responses could help in controlling infectious diseases caused by pathogens with α-Gal on their surface .

Nanoparticle Applications:

- Polyphenol Interactions Polyphenol-containing nanoparticles, which may contain α-Gal derivatives, are researched for their antioxidant, anticancer, and adherent properties, showing promise in bioimaging and therapeutic delivery .

- Synthesis and Properties These nanoparticles are synthesized using interactions between polyphenols and various materials like metal ions, polymers, and proteins .

- Biomedical Uses They have demonstrated versatility in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics .

作用機序

5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドは、α-ガラクトシダーゼによる酵素加水分解を介してその効果を発揮します。酵素は、5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシド中のα-グリコシド結合を切断し、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールを放出します。 後者の化合物は、二量化して酸化され、青色の生成物を形成します。これは、酵素活性の視覚的指標として役立ちます .

類似化合物との比較

類似化合物

Salmon-Gal: (6-クロロ-3-インドリル-β-D-ガラクトピラノシド): β-ガラクトシダーゼによる加水分解によって、赤みがかったピンク色の生成物を生成します.

Magenta-Gal: (5-ブロモ-6-クロロ-3-インドリル-β-D-ガラクトピラノシド): 加水分解によって、マゼンタ色の生成物を生成します.

独自性: : 5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシドは、α-ガラクトシダーゼに対する特異性においてユニークです。これは、さまざまな生物学的および産業的用途におけるこの酵素の活性を検出するための貴重なツールとなっています。 加水分解によって独特の青色の生成物を生成する能力により、酵素活性を容易に視覚化および定量化できます .

生物活性

X-alpha-Gal, a compound derived from the α-gal epitope, has emerged as a significant focus in immunology and allergy research. Its biological activity is primarily linked to its role in the development of Alpha-Gal Syndrome (AGS), an allergic reaction triggered by the bite of certain ticks, particularly the lone star tick (Amblyomma americanum). This article explores the biological activity of this compound through various studies, highlighting its immunogenic properties, implications in allergic responses, and potential therapeutic applications.

Overview of Alpha-Gal and this compound

The α-gal epitope is a carbohydrate structure composed of galactose residues that is found on the surface of many mammalian cells but is absent in humans. The immune system can develop antibodies against this epitope following exposure, particularly through tick bites. When individuals are sensitized to α-gal, they may experience allergic reactions upon consuming red meat or products derived from mammals.

- Immunogenicity : this compound is highly immunogenic, leading to the production of IgE antibodies in sensitized individuals. Studies have shown that after a tick bite, serum levels of IgE specific to α-gal can increase dramatically, correlating with subsequent allergic reactions to mammalian meat products .

- Antibody Response : The immune response involves not only IgE but also IgM and IgG subclasses. Anti-α-Gal IgE antibodies are responsible for immediate hypersensitivity reactions, while IgM and IgG may play a role in long-term immunity and protection against certain infections .

- Cross-reactivity : The presence of anti-α-Gal antibodies can lead to cross-reactivity with other glycoproteins containing similar structures, which can complicate clinical presentations and diagnosis .

Case Study 1: Tick Exposure and Allergic Reactions

A cohort study examined individuals who developed AGS after being bitten by ticks. It was found that those with confirmed tick bites had significantly elevated levels of anti-α-Gal IgE compared to controls. The study highlighted the geographical correlation between tick exposure and the prevalence of AGS cases, particularly in southeastern states of the U.S. .

Case Study 2: Protective Role Against Infections

Research indicates that anti-α-Gal antibodies may provide protective effects against certain infections. For instance, high titers of anti-α-Gal IgM have been associated with a reduced risk of malaria infection caused by Plasmodium falciparum. This suggests that the immune response elicited by α-gal may extend beyond allergy to include protective mechanisms against zoonotic diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| IgE Production | Increased following tick bites leading to allergic reactions |

| Cross-reactivity | Anti-α-Gal antibodies can react with non-mammalian proteins |

| Protection Against Infections | Higher anti-α-Gal IgM levels associated with lower malaria risk |

| Role in Xenotransplantation | Anti-α-Gal antibodies contribute to hyperacute rejection in xenografts |

| Therapeutic Potential | Possible use in enhancing vaccine efficacy against certain pathogens |

Implications for Treatment and Research

The biological activity of this compound opens avenues for therapeutic interventions. Understanding its role in immune responses could lead to novel strategies for managing AGS and enhancing vaccine responses against infectious diseases. For instance:

- Vaccine Development : Research is exploring how α-gal epitopes can be utilized in vaccines to enhance immunogenicity against pathogens like Leishmania and Trypanosoma species .

- Allergy Management : Identifying individuals at risk for AGS through serological testing for anti-α-Gal antibodies could improve patient management strategies .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: this compound is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of this compound, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound work as an indicator in Y2H systems?

A2: this compound is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves this compound, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where this compound was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized this compound in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of this compound mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, this compound is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using this compound in Y2H systems?

A5: this compound offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。